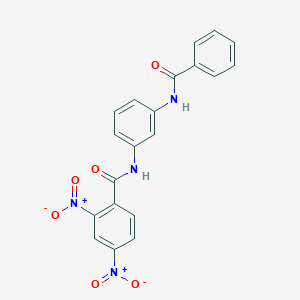![molecular formula C24H19BrN4O2 B15017985 2-(4-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15017985.png)
2-(4-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromophenoxy group and a pyrazolylmethylidene moiety, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves the reaction of 2-(4-bromophenoxy)acetohydrazide with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromophenoxy and pyrazolylmethylidene groups play a crucial role in its binding to target proteins and enzymes, leading to the modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-bromophenoxy)ethanol: Shares the bromophenoxy group but differs in the presence of an ethanol moiety.
2-(4-bromophenoxy)acetohydrazide: Similar in structure but lacks the pyrazolylmethylidene group.
Uniqueness
2-(4-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is unique due to its combination of bromophenoxy and pyrazolylmethylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C24H19BrN4O2 |
|---|---|
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H19BrN4O2/c25-20-11-13-22(14-12-20)31-17-23(30)27-26-15-19-16-29(21-9-5-2-6-10-21)28-24(19)18-7-3-1-4-8-18/h1-16H,17H2,(H,27,30)/b26-15+ |
Clé InChI |
ZWNLLJBQQFESIG-CVKSISIWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)COC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-N-({N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15017910.png)
![2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B15017916.png)

![2-[(Naphthalen-2-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B15017923.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15017926.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15017930.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15017944.png)
![4'-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B15017947.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15017957.png)
![1-{N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-dimethylphenyl)formamide](/img/structure/B15017965.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B15017971.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15017975.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide](/img/structure/B15017990.png)
![Ethyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B15017998.png)
